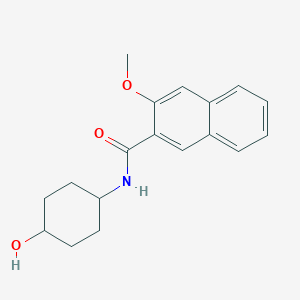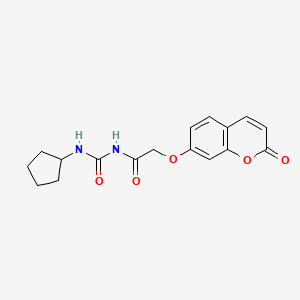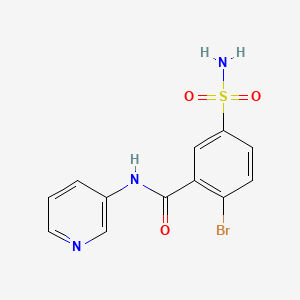
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide is a potent and selective inhibitor of this compoundβ. It binds to the ATP-binding site of this compoundβ and prevents its phosphorylation, which is necessary for its activation. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways that are involved in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the downstream signaling pathways that are affected by this compoundβ inhibition. Some of the reported effects of this compound include:
1. Inhibition of cell proliferation: this compoundβ plays a crucial role in cell cycle regulation and inhibition of this compoundβ by this compound has been shown to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: this compoundβ inhibition by this compound has been shown to induce apoptosis in cancer cells through various mechanisms such as activation of caspases and upregulation of pro-apoptotic proteins.
3. Neuroprotection: this compoundβ inhibition by this compound has been shown to protect neurons against various insults such as oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide in lab experiments is its potent and selective inhibition of this compoundβ. This allows for the specific modulation of downstream signaling pathways that are involved in various cellular processes. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases that share structural similarity with this compoundβ. Additionally, its solubility and stability may be a challenge in some experimental conditions.
Orientations Futures
For the research and development of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide include optimization of synthesis methods, development of analogs, in vivo studies, and combination therapy.
Méthodes De Synthèse
The synthesis of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide involves several steps. First, 3-aminopyridine is reacted with 5-bromosalicylic acid to form 5-bromo-3-pyridinyl salicylate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to give this compound. The final product is obtained in good yield and high purity.
Applications De Recherche Scientifique
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been extensively studied in scientific research due to its potent inhibitory activity against this compoundβ. Its application in various fields of research includes:
1. Neurodegenerative diseases: this compoundβ has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Inhibition of this compoundβ by this compound has been shown to reduce the accumulation of amyloid-beta and tau protein in the brain, which are hallmarks of Alzheimer's disease.
2. Cancer: this compoundβ is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. Inhibition of this compoundβ by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
3. Diabetes: this compoundβ plays a role in insulin signaling and glucose metabolism. Inhibition of this compoundβ by this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propriétés
IUPAC Name |
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-11-4-3-9(20(14,18)19)6-10(11)12(17)16-8-2-1-5-15-7-8/h1-7H,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCIFLOVJBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

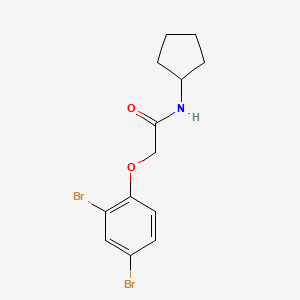
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
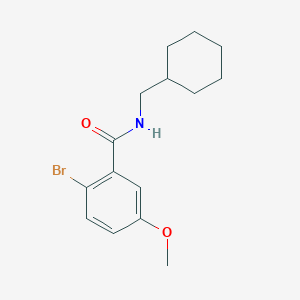

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
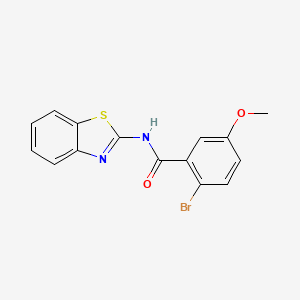
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
